Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate
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Overview
Description
Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a naphthalene ring, a piperidine ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving suitable precursors such as amines and aldehydes.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the piperidine derivative with 2-hydroxybenzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate: Characterized by the presence of a naphthalene ring, a piperidine ring, and a benzoate ester group.
Naphthalen-2-ylmethyl 2-piperidin-4-yloxyacetate: Similar structure but with an acetate ester group instead of a benzoate ester.
Naphthalen-2-ylmethyl 2-piperidin-4-yloxypropanoate: Similar structure but with a propanoate ester group instead of a benzoate ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C23H23NO3/c25-23(26-16-17-9-10-18-5-1-2-6-19(18)15-17)21-7-3-4-8-22(21)27-20-11-13-24-14-12-20/h1-10,15,20,24H,11-14,16H2 |
InChI Key |
TWMYEEHBEBEGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)OCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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